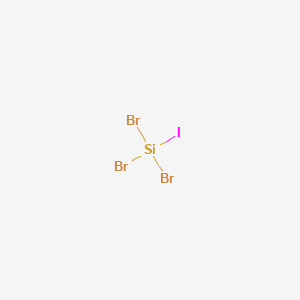
Tribromo(iodo)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(iodo)silane is a chemical compound with the molecular formula Br₃ISi It is a member of the silane family, which consists of silicon atoms bonded to halogens
Méthodes De Préparation
Tribromo(iodo)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetraiodide (SiI₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another method involves the direct halogenation of silane (SiH₄) with a mixture of bromine and iodine, which also requires specific reaction conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Tribromo(iodo)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide (SiO₂) and other silicon-based oxides.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: this compound can participate in substitution reactions where the halogen atoms are replaced by other functional groups. .
Applications De Recherche Scientifique
Tribromo(iodo)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and materials. Its unique halogenation pattern makes it valuable for creating complex molecular structures.
Materials Science: This compound is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic tools
Mécanisme D'action
The mechanism of action of tribromo(iodo)silane involves its ability to form strong bonds with other elements and compounds. The silicon atom in the molecule can interact with various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and materials synthesis, where precise control over chemical reactions is required .
Comparaison Avec Des Composés Similaires
Tribromo(iodo)silane can be compared to other halogenated silanes, such as tribromosilane (Br₃SiH) and triiodosilane (SiI₃H). While all these compounds share a silicon core bonded to halogens, this compound’s unique combination of bromine and iodine atoms gives it distinct reactivity and properties. This makes it particularly useful in applications where specific halogenation patterns are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
13536-76-0 |
|---|---|
Formule moléculaire |
Br3ISi |
Poids moléculaire |
394.70 g/mol |
Nom IUPAC |
tribromo(iodo)silane |
InChI |
InChI=1S/Br3ISi/c1-5(2,3)4 |
Clé InChI |
IEEWZQKDVQIFOB-UHFFFAOYSA-N |
SMILES canonique |
[Si](Br)(Br)(Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


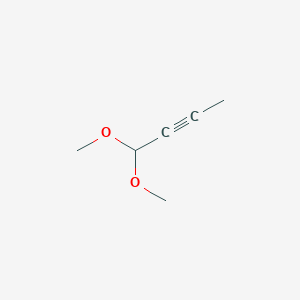
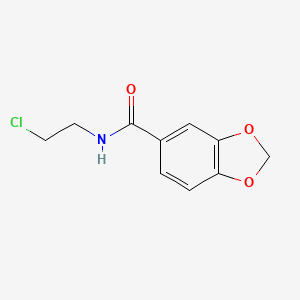
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
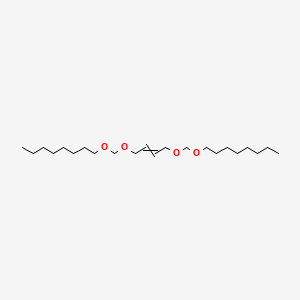
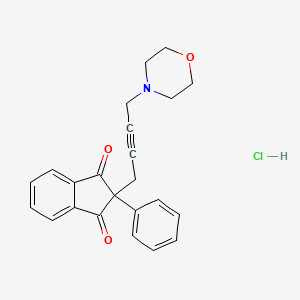
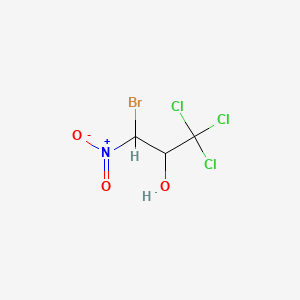
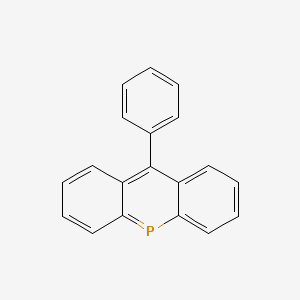
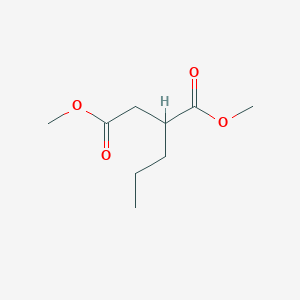
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
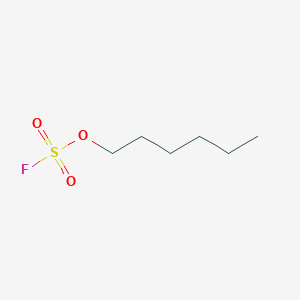
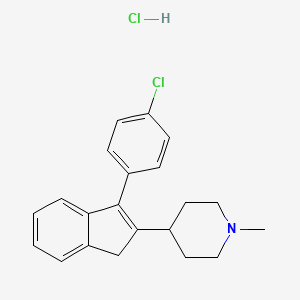

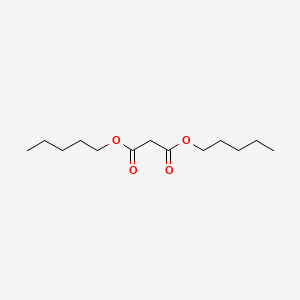
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
